molecular formula C25H33NO2 B14259424 Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone CAS No. 164396-67-2

Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone

Cat. No.: B14259424
CAS No.: 164396-67-2
M. Wt: 379.5 g/mol
InChI Key: PXIXUEJSELHHQR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone typically involves the reaction of a phenylmethanone derivative with a piperidine-containing heptyl chain. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the efficiency and yield of the reaction, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and piperidine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl(piperidin-3-yl)methanone
  • 2-Phenyl-1-(piperidin-1-yl)ethanone
  • Piperidine derivatives

Uniqueness

Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone is unique due to its specific structural features, such as the heptyl chain connecting the piperidine ring to the phenylmethanone moiety. This unique structure may confer distinct biological and chemical properties, making it valuable for specific research applications.

Properties

CAS No.

164396-67-2

Molecular Formula

C25H33NO2

Molecular Weight

379.5 g/mol

IUPAC Name

phenyl-[3-(7-piperidin-1-ylheptoxy)phenyl]methanone

InChI

InChI=1S/C25H33NO2/c27-25(22-13-6-4-7-14-22)23-15-12-16-24(21-23)28-20-11-3-1-2-8-17-26-18-9-5-10-19-26/h4,6-7,12-16,21H,1-3,5,8-11,17-20H2

InChI Key

PXIXUEJSELHHQR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCCCCOC2=CC=CC(=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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